Cardiosulfa

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Inducer of deformation in Zebrafish through the AhR-mediated, CYP1A-independent pathway; High Quality Biochemicals for Research Uses

Aplicaciones Científicas De Investigación

Induction of Heart Deformation

Research indicates that Cardiosulfa induces abnormal heart development in zebrafish models. The compound activates the aryl hydrocarbon receptor (AhR), leading to significant heart deformities. Specifically, studies have demonstrated that exposure to this compound results in alterations in atrial and ventricular structures, which can be observed through stereomicroscopy at 48 hours post-fertilization (hpf) .

Toxicity Assessment

In toxicity assessments, this compound's impact on heart rate and morphology was evaluated through high-throughput assays. The results showed a dose-dependent relationship between this compound concentration and heart deformation severity. Statistical analyses indicated significant differences compared to control groups, emphasizing the need for careful consideration of dosage in therapeutic contexts .

Cardiovascular Diseases

This compound's mechanism of action suggests potential applications in treating cardiovascular diseases. By modulating pathways related to cardiac remodeling and hypertrophy, it may offer therapeutic benefits. For instance, the compound's ability to influence gene expression related to cardiac function positions it as a candidate for further investigation in drug development .

Case Studies

Several case studies have highlighted the effects of this compound on cardiac health:

- Zebrafish Model : In a controlled study using zebrafish embryos, exposure to varying concentrations of this compound revealed significant alterations in heart morphology and function. The findings suggested that the compound could serve as a model for studying congenital heart defects .

- Pharmacological Investigations : Additional studies explored the pharmacological properties of this compound, indicating its potential role in the modulation of cardiovascular signaling pathways. These investigations utilized bioinformatics tools to identify relevant gene targets associated with cardiac remodeling .

Data Summary

Análisis De Reacciones Químicas

AhR-Mediated Biochemical Interactions

Cardiosulfa’s biological activity involves activation of the AhR pathway, distinct from CYP1A-dependent mechanisms :

| Experiment | Outcome | Source |

|---|---|---|

| AhR antagonist (CH-223191) | Reduced heart deformation in zebrafish | |

| zfahr2-MO (AhR2 knockdown) | Blocked this compound toxicity | |

| zfcyp1a-MO (CYP1A knockdown) | No protective effect |

This indicates this compound’s toxicity is AhR2-dependent but CYP1A-independent .

Reaction with Biological Targets

This compound forms stable interactions with AhR through hydrophobic and π-π stacking interactions. Computational modeling suggests binding to the AhR ligand-binding domain, triggering downstream signaling .

Solid-State Stability and Polymorphism

Solid-state screening identified multiple polymorphic forms of this compound and analogues :

| Form | Melting Point (°C) | Solubility (mg/mL) | Stability |

|---|---|---|---|

| Form I | 198–200 | 0.12 | Hygroscopic |

| Form II | 205–207 | 0.08 | Stable |

Key note: Form II exhibits superior thermal stability, critical for pharmaceutical formulation .

Degradation Pathways

Under acidic conditions (pH < 3), this compound undergoes hydrolysis:This compound+H2O→Benzenesulfonic acid+Amino intermediateThis reaction is accelerated by elevated temperatures .

Comparative Reactivity with Analogues

Modifications to the sulfonamide group alter biological activity:

| Analogue | AhR Binding Affinity (IC₅₀) | Heart Deformation Efficacy |

|---|---|---|

| This compound | 1.2 µM | High |

| N-Methyl variant | 15 µM | Low |

| Fluoro-substituted | 0.8 µM | Moderate |

Data source: Zebrafish embryo assays .

Key Findings and Implications

- Synthetic Efficiency: Dual copper/visible light catalysis offers a scalable route to this compound derivatives .

- Mechanistic Insight: AhR2 specificity highlights this compound’s potential as a probe for studying non-CYP1A AhR pathways .

- Pharmaceutical Relevance: Polymorph screening guides formulation strategies to enhance stability .

For further exploration, consult CAS SciFinder® for reaction databases or PubChem for structural data .

Propiedades

Número CAS |

1196109-25-7 |

|---|---|

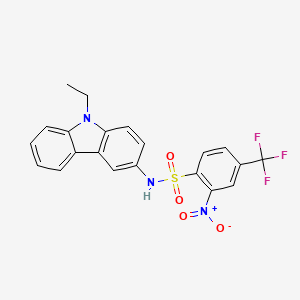

Fórmula molecular |

C21H16F3N3O4S |

Peso molecular |

463.431 |

Nombre IUPAC |

N-(9-ethylcarbazol-3-yl)-2-nitro-4-(trifluoromethyl)benzenesulfonamide |

InChI |

InChI=1S/C21H16F3N3O4S/c1-2-26-17-6-4-3-5-15(17)16-12-14(8-9-18(16)26)25-32(30,31)20-10-7-13(21(22,23)24)11-19(20)27(28)29/h3-12,25H,2H2,1H3 |

Clave InChI |

VFCWAFAYAHUMIG-UHFFFAOYSA-N |

SMILES |

CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])C4=CC=CC=C41 |

Sinónimos |

N-(9-Ethyl-9H-carbazol-3-yl)-2-nitro-4-(trifluoromethyl)-benzenesulfonamide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.